molecular formula C13H17N3O4 B2585728 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid CAS No. 2344686-08-2

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid

Cat. No.: B2585728
CAS No.: 2344686-08-2
M. Wt: 279.296
InChI Key: UMVMELAAHPSVFA-UHFFFAOYSA-N
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Description

2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrimidine-4-carboxylic acid core, a structure found in various biologically active molecules, such as certain herbicide classes . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting agent for the amine function, enhancing stability and enabling selective reactions in multi-step synthetic sequences, a common strategy in complex molecule assembly . This makes the reagent particularly valuable in medicinal chemistry for the synthesis of novel compounds, as well as in agrochemical research. Researchers can leverage this building block to construct more complex molecules, potentially for use in pharmaceutical and life science discovery programs. The cyclopropane ring adjacent to the amine may impart conformational restraint, potentially influencing the binding properties of the final molecule. As with all reagents of this nature, proper personal protective equipment (PPE) should be used during handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-12(2,3)20-11(19)16-13(5-6-13)10-14-7-4-8(15-10)9(17)18/h4,7H,5-6H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVMELAAHPSVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=NC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. The tert-butoxycarbonyl group is introduced to protect the amine functionality, which is crucial for subsequent reactions. The pyrimidine ring is then constructed through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling selective removal under controlled conditions.

Reaction Conditions Outcome Reference
Boc deprotectionTrifluoroacetic acid (TFA), 0–25°C, 1–4 hCleavage of Boc group to yield free amine.
Hydrolytic deprotectionHCl (4 M in dioxane), 80°C, 6 hGeneration of primary amine; cyclopropane stability confirmed.

Key Findings :

  • Acidic conditions (TFA or HCl) selectively remove the Boc group without affecting the cyclopropane ring or pyrimidine core .

  • The free amine can undergo subsequent functionalization (e.g., amide coupling or reductive alkylation) .

Carboxylic Acid Functionalization

The carboxylic acid at position 4 participates in classical acid-derived reactions.

Reaction Conditions Outcome Reference
Amide couplingSOCl₂, DCM, reflux → RNH₂, Et₃NFormation of pyrimidine-4-carboxamides (e.g., 1 in ).
EsterificationDCC/DMAP, ROH (e.g., MeOH)Methyl ester derivative; retains Boc and cyclopropane groups.
Salt formation(+)-abietylamine, NaOH, DCMDiastereomeric salts for chiral resolution (e.g., 98% yield in ).

Key Findings :

  • Activation of the carboxylic acid via thionyl chloride enables efficient amide bond formation with amines .

  • Salt formation with chiral amines (e.g., (+)-abietylamine) facilitates enantiomeric resolution .

Pyrimidine Ring Modifications

Electrophilic substitution on the pyrimidine ring is limited due to electron-withdrawing effects of the carboxylic acid.

Reaction Conditions Outcome Reference
HalogenationNBS, AIBN, CCl₄, 80°CBromination at position 5 (yield: 60–70%)
Palladium couplingSuzuki-Miyaura (Pd(OAc)₂, dppf, 90°C)Introduction of aryl/vinyl groups at position 5 (e.g., 3 in ).

Key Findings :

  • Position 5 of the pyrimidine ring is most reactive toward halogenation or cross-coupling .

  • Substituents at position 5 enhance biological activity but require steric consideration .

Cyclopropane Ring Stability

The cyclopropane ring exhibits remarkable stability under standard reaction conditions.

Reaction Conditions Outcome Reference
Acidic hydrolysisH₂SO₄/HNO₃, 100°CRing remains intact; nitro group introduced at phenol positions.
Reductive conditionsH₂, Pd/C, EtOHNo ring opening observed; Boc group retained.

Key Findings :

  • The cyclopropane ring is resistant to ring-opening under acidic or reductive conditions .

  • Strain energy does not compromise stability in synthetic workflows .

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of this compound lies in medicinal chemistry:

  • Enzyme Inhibition : Research indicates that 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid acts as an inhibitor of branched-chain amino acid transaminases (BCATs). BCATs are enzymes involved in the metabolism of branched-chain amino acids (BCAAs), which are critical in various metabolic pathways. Inhibition of these enzymes has potential therapeutic implications in cancer treatment, as altered BCAA metabolism is often associated with tumor growth and chemotherapy resistance .

The compound exhibits notable biological activities:

  • Antitumor Activity : Compounds structurally similar to this one have demonstrated significant antitumor effects. For example, BCAT inhibitors have been shown to reduce glioblastoma cell proliferation by modulating glutamate levels, crucial for tumor growth .
  • Mechanism of Action : The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that participates in various biochemical pathways, potentially inhibiting or modulating enzyme activity .

Case Studies

  • In Vitro Evaluation : A study demonstrated that the compound significantly inhibited BCAT activity in cancer cell lines with an IC50 value around 81 nM for the most potent analogs, indicating a dose-dependent response .
  • Pharmacokinetic Profile : Evaluations revealed favorable absorption and distribution characteristics, suggesting good permeability across cellular membranes. Modifications to the Boc group could enhance metabolic stability and bioavailability .

Industrial Applications

In addition to research applications, this compound can be utilized in industrial settings:

  • Production of Advanced Materials : Its unique chemical properties allow for its use in synthesizing advanced materials with specific functionalities tailored for various applications.

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, potentially inhibiting or modulating the activity of target enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its pyrimidine core and Boc-protected cyclopropane , distinguishing it from other cyclopropane derivatives in the evidence. Below is a comparative analysis with key analogs:

Table 1: Key Cyclopropane Derivatives and Their Properties
Compound ID Structure/Substituents CAS Number Key Features Potential Applications
Target Pyrimidine-4-carboxylic acid + Boc-cyclopropyl - Rigid pyrimidine core; acid-base functionality; Boc protection Kinase inhibitors, nucleotide analogs
7 2-(1-Boc-amino cyclopropyl)acetic acid 103500-22-7 Acetic acid chain instead of pyrimidine; less π-π interaction potential Peptide intermediates
8 Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate 3999-56-2 Cbz protection; hydroxymethyl group (enhanced hydrophilicity) Prodrugs, enzyme-sensitive linkers
5 trans-2-cyanocyclopropanecarboxylic acid 39891-82-2 Cyano group (electron-withdrawing); increased acidity Reactive intermediates for cross-coupling
11 2-[1-(trifluoromethyl)cyclopropyl]acetic acid 871476-77-6 Trifluoromethyl group (lipophilic, metabolic stability) Fluorinated drug candidates
15 1-(2-aminoethyl)cyclopropanecarboxylic acid HCl 31420-47-0 Aminoethyl side chain (ionizable at physiological pH) Peptide mimetics, cationic carriers

Key Findings from Comparative Studies

Electronic and Steric Effects :

  • The pyrimidine ring in the target compound offers hydrogen-bonding sites (N atoms) absent in simpler analogs like Compound 7 (acetic acid chain). This enhances target engagement in enzyme-binding pockets .
  • The Boc group provides steric bulk, slowing hydrolysis compared to Cbz (Compound 8), which is cleaved under reductive conditions .

Solubility and Reactivity: The carboxylic acid in the target compound improves water solubility relative to esters (e.g., Compound 9, ethyl trans-2-cyanocyclopropane-1-carboxylate) but may reduce lipophilicity compared to trifluoromethyl analogs (Compound 11) . Cyano-substituted cyclopropanes (Compounds 5–6) exhibit higher acidity (pKa ~2–3) due to electron withdrawal, whereas the Boc group in the target compound stabilizes the amine without significantly altering the carboxylic acid’s acidity (pKa ~4–5) .

Metabolic Stability :

  • Cyclopropane rings generally enhance metabolic stability by reducing oxidative degradation. The target compound’s pyrimidine core may further resist CYP450-mediated metabolism compared to ethyl or hydroxymethyl derivatives (Compounds 3, 8) .
  • Trifluoromethyl groups (Compound 11) improve both stability and membrane permeability but introduce synthetic challenges (e.g., fluorination steps) absent in the target compound’s synthesis .

Synthetic Utility: The Boc group in the target compound is compatible with solid-phase peptide synthesis (SPPS) under basic conditions, whereas Cbz (Compound 8) requires hydrogenolysis, limiting compatibility with sensitive substrates . Ethyl ester derivatives (Compound 9) serve as precursors for carboxylic acids but necessitate hydrolysis steps, adding complexity compared to the directly functionalized target compound .

Biological Activity

2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₉N₃O₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1784351-60-5

The compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in the metabolism of branched-chain amino acids (BCAAs). Inhibition of BCATs has implications for cancer treatment, as altered BCAA metabolism is often associated with tumor growth and resistance to chemotherapy .

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, BCAT inhibitors have shown promise in reducing glioblastoma cell proliferation by modulating glutamate levels, which are critical for tumor growth .

Enzyme Inhibition

A study highlighted the compound's potential as a dual BCAT1/2 inhibitor. The potency of such inhibitors was assessed through high-throughput screening, revealing that certain derivatives displayed IC50 values in the low nanomolar range, indicating strong inhibitory effects on enzyme activity .

Study 1: In Vitro Evaluation

In vitro studies demonstrated that the compound significantly inhibited BCAT activity in cancer cell lines. The results indicated a dose-dependent response with an IC50 value of approximately 81 nM for the most potent analogs. This suggests that structural modifications can enhance biological activity while maintaining selectivity .

Study 2: Pharmacokinetic Profile

A pharmacokinetic evaluation revealed favorable absorption and distribution characteristics for the compound. It exhibited good permeability across cellular membranes, which is critical for effective therapeutic action. The study also noted that modifications to the tert-butoxycarbonyl group could enhance metabolic stability and bioavailability .

Data Tables

Parameter Value
Molecular Weight229.27 g/mol
IC50 (BCAT1/2 Inhibition)~81 nM
SolubilitySoluble in DMSO
Storage ConditionsRoom temperature

Q & A

Basic: What synthetic routes are commonly employed for preparing 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-4-carboxylic acid?

The synthesis typically involves three key steps:

  • Cyclopropane ring formation : Cyclopropylamine derivatives are synthesized via [2+1] cycloaddition or transition-metal-catalyzed reactions, as seen in analogous cyclopropane-containing compounds (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate synthesis) .
  • Boc protection : The amino group on the cyclopropane is protected using tert-butoxycarbonyl (Boc) anhydride, a standard strategy to enhance stability during subsequent reactions .
  • Pyrimidine coupling : The carboxylic acid moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, as demonstrated in structurally related pyrimidine-4-carboxylic acids (e.g., 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR can verify cyclopropane ring geometry (e.g., cis/trans configurations) and Boc-group integrity. For example, tert-butoxycarbonyl-protected amines show distinct peaks at ~1.4 ppm (C(CH₃)₃) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₇N₃O₄ is 279.30) .
  • X-ray crystallography : Critical for resolving ambiguities in cyclopropane stereochemistry, as applied to similar compounds like trans-2-cyanocyclopropanecarboxylic acid .

Advanced: What strategies address contradictory spectroscopic data during structural elucidation?

Contradictions (e.g., unexpected coupling constants in NMR) may arise from:

  • Dynamic stereochemistry : Cyclopropane rings can exhibit ring puckering or restricted rotation. Use variable-temperature NMR to assess conformational exchange .
  • Tautomerism in pyrimidine : The pyrimidine ring’s keto-enol equilibrium can alter peak splitting. Compare experimental data with DFT-calculated chemical shifts .
  • Impurity profiling : LC-MS or 2D NMR (e.g., HSQC, HMBC) can identify byproducts from incomplete Boc deprotection or side reactions .

Basic: What are the stability considerations for this compound under different storage conditions?

  • pH sensitivity : The Boc group hydrolyzes under acidic or strongly basic conditions. Store in neutral buffers at 4°C .
  • Thermal stability : Differential scanning calorimetry (DSC) of related Boc-protected compounds shows decomposition above 150°C, suggesting storage below -20°C for long-term stability .
  • Light sensitivity : Cyclopropane rings may undergo photolytic ring-opening; use amber vials for storage .

Advanced: How can computational modeling optimize this compound’s reactivity in drug discovery?

  • DFT calculations : Predict reaction barriers for cyclopropane ring-opening or Boc-deprotection kinetics .
  • Docking studies : Model interactions with biological targets (e.g., enzymes with cyclopropane-binding pockets) using software like AutoDock Vina .
  • Solvent effects : COSMO-RS simulations can guide solvent selection for reactions involving polar intermediates .

Basic: Which purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for intermediates. For polar final products, reverse-phase C18 columns with acetonitrile/water are effective .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data from related cyclopropane carboxylic acids .
  • HPLC : Preparative HPLC with trifluoroacetic acid (TFA) as a modifier resolves Boc-protected isomers .

Advanced: What mechanistic insights explain unexpected byproducts during coupling reactions?

  • Steric hindrance : The cyclopropane’s rigidity may limit nucleophilic attack on the pyrimidine ring. Kinetic studies with varying temperatures can differentiate between SN1/SN2 pathways .
  • Metal catalyst poisoning : Residual amines from Boc deprotection can deactivate palladium catalysts. Pre-treatment with scavengers (e.g., molecular sieves) mitigates this .
  • Ring strain effects : Cyclopropane’s high strain energy may drive alternative reaction pathways (e.g., ring-opening). Monitor intermediates via in situ IR spectroscopy .

Basic: How is the compound’s solubility profile characterized for biological assays?

  • Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Compare with structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid solubility: ~2 mg/mL in DMSO) .
  • LogP determination : Use HPLC retention times with a C18 column to estimate octanol-water partitioning .

Advanced: How can researchers validate target engagement in cellular models?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the cyclopropane ring to crosslink with target proteins .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for enzymes or receptors, using analogs like 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid as controls .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

Advanced: What analytical workflows resolve batch-to-batch variability in biological activity?

  • Orthogonal assays : Combine enzymatic assays (e.g., IC₅₀ determination) with surface plasmon resonance (SPR) to confirm target binding .
  • Metabolomic profiling : LC-MS/MS identifies degradation products or metabolic byproducts affecting potency .
  • Stability-indicating methods : Forced degradation studies (e.g., heat, light, oxidation) coupled with UPLC-MS monitor critical quality attributes (CQAs) .

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